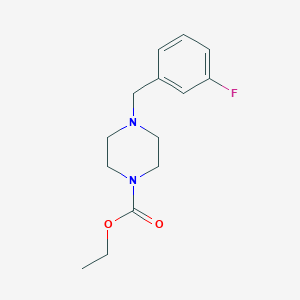

ethyl 4-(3-fluorobenzyl)piperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXPFIPZDORDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the Ethyl 4-(3-fluorobenzyl)piperazine-1-carboxylate Scaffold

A retrosynthetic analysis of this compound reveals a strategic approach to its synthesis by disconnecting the molecule at key functional groups. The primary disconnections are at the C-N bonds of the piperazine (B1678402) ring and the ester linkage.

The target molecule can be disconnected at the N4-benzyl bond via a nucleophilic substitution or reductive amination pathway. This identifies two key precursors: ethyl piperazine-1-carboxylate and 3-fluorobenzyl halide (or 3-fluorobenzaldehyde).

A second disconnection can be made at the N1-carboxylate bond, suggesting a reaction between piperazine and ethyl chloroformate. Subsequently, the N4-benzyl group could be introduced.

Further disassembly of the piperazine ring itself points to precursors like N-benzylethylenediamine or cyclization of a bis(2-haloethyl)amine derivative. This fundamental analysis allows for the design of multiple convergent synthetic routes, relying on the strategic formation of key intermediates.

Key Intermediate Synthesis Strategies

The construction of this compound relies on the efficient synthesis of three key structural components: the central piperazine ring, the fluorinated benzyl (B1604629) moiety, and the ethyl carbamate (B1207046) group.

Formation of the Piperazine Ring System

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govrsc.org A common and direct approach involves the functionalization of a pre-existing piperazine molecule. mdpi.com However, for creating substituted piperazines, de novo synthesis is often required.

Strategies for forming the piperazine core often involve the cyclization of linear diamine precursors. mdpi.com For instance, 2,3-substituted piperazines can be generated from optically pure amino acids, which are converted into 1,2-diamines and then undergo annulation to form the piperazine ring over a five-step sequence. nih.gov Other methods include:

Catalytic Reductive Cyclization: A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes to yield substituted piperazines. mdpi.comresearchgate.net

Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization reactions that couple a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild pathway to 2-substituted piperazines. organic-chemistry.org

The choice of method depends on the desired substitution pattern and the availability of starting materials. For the target molecule, a common route would involve starting with piperazine itself or N-Boc-piperazine as a commercially available and versatile intermediate.

Preparation of Fluorinated Benzyl Precursors

The 3-fluorobenzyl group is typically introduced using an appropriate electrophile, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. The synthesis of these precursors often starts from commercially available materials like 3-fluorotoluene (B1676563) or 3-fluorobenzaldehyde (B1666160).

For example, 3-fluorobenzyl alcohol can be synthesized from 3-fluorobenzaldehyde via reduction. chemicalbook.com A process for preparing various fluorobenzyl alcohol derivatives involves the reduction of a corresponding fluorine-containing benzonitrile to a benzylamine, followed by the replacement of the amino group with a hydroxyl group. google.com The resulting alcohol can then be converted to the corresponding benzyl halide.

Another route starts from 4-fluorobenzaldehyde, which can be converted to 4-fluorobenzoyl chloride and subsequently chlorinated to yield 3-chloro-4-fluorobenzoyl chloride, showcasing methods for introducing substituents onto the fluorinated ring. google.com The synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin also provides a pathway to functionalized fluorinated aromatic precursors. orgsyn.org

Construction of Ester and Amide Linkages

The ethyl carbamate (an ester of carbamic acid) and the N-benzyl group (formed via an amination reaction) are crucial linkages in the target molecule.

Ester Formation: The ethyl piperazine-1-carboxylate intermediate is readily synthesized by reacting piperazine with ethyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The monosubstitution is favored by using an excess of piperazine or by employing a protecting group strategy. For instance, starting with N-Boc-piperazine, the remaining secondary amine can be benzylated, followed by deprotection of the Boc group and subsequent reaction with ethyl chloroformate.

Amide/Amine Linkage Formation: The N-alkylation to form the 4-(3-fluorobenzyl) linkage can be achieved through several standard methods: nih.gov

Nucleophilic Substitution: Reacting ethyl piperazine-1-carboxylate with 3-fluorobenzyl chloride or bromide in the presence of a base like potassium carbonate or triethylamine is a direct approach. nih.gov

Reductive Amination: The reaction of ethyl piperazine-1-carboxylate with 3-fluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride provides a high-yield pathway to the target compound. nih.gov

The formation of amide bonds with piperazine derivatives is also well-established, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) when coupling with a carboxylic acid. nih.govnih.gov While the target molecule contains an N-benzyl group rather than an N-benzoyl group, these methods highlight the versatility of piperazine in forming C-N bonds.

Diverse Total Synthesis Approaches

Multi-Step Reaction Sequences and Optimization

Two plausible and efficient synthetic routes are outlined below. The optimization of these sequences involves adjusting reaction conditions such as solvent, temperature, catalyst, and reaction time to maximize yield and purity at each step.

Route A: Benzylation followed by Carbamoylation

This route begins with the N-alkylation of a protected piperazine, followed by deprotection and addition of the ethyl carbamate group.

Step 1: N-Benzylation of Boc-Piperazine: 1-Boc-piperazine is reacted with 3-fluorobenzyl bromide in a suitable solvent like acetonitrile (B52724) or DMF, with a base such as K₂CO₃ to scavenge the HBr byproduct.

Step 2: Deprotection: The resulting 1-Boc-4-(3-fluorobenzyl)piperazine is treated with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to remove the Boc protecting group.

Step 3: N-Carbamoylation: The secondary amine product, 1-(3-fluorobenzyl)piperazine, is then reacted with ethyl chloroformate in the presence of a base like triethylamine to yield the final product, this compound.

Route B: Carbamoylation followed by Benzylation

This alternative route reverses the order of functionalization, starting with the formation of the ethyl carbamate.

Step 1: N-Carbamoylation of Piperazine: Piperazine is reacted with ethyl chloroformate. To achieve mono-acylation, a large excess of piperazine can be used, which can be recovered later. Alternatively, starting with a large quantity of piperazine and adding the chloroformate slowly at low temperatures can favor the desired product, ethyl piperazine-1-carboxylate.

Step 2: N-Benzylation: The intermediate, ethyl piperazine-1-carboxylate, is then subjected to N-alkylation with 3-fluorobenzyl chloride or bromide, or reductive amination with 3-fluorobenzaldehyde, to afford the target molecule.

The table below summarizes typical conditions for the key transformations involved in these synthetic routes, based on analogous reactions reported in the literature.

| Transformation | Reagents and Conditions | Typical Yield | Reference Analogy |

| N-Alkylation (Substitution) | Alkyl Halide, K₂CO₃, Acetonitrile, Reflux | Good to Excellent | nih.gov |

| N-Alkylation (Reductive Amination) | Aldehyde, NaBH(OAc)₃, Dichloroethane, Room Temp | High | nih.gov |

| N-Carbamoylation | Ethyl Chloroformate, Triethylamine, DCM, 0 °C to RT | High | nih.gov |

| Boc-Deprotection | Trifluoroacetic Acid (TFA), DCM, Room Temp | Quantitative | nih.gov |

Optimization of these multi-step sequences often involves minimizing the number of purification steps, for example, by using "one-pot" procedures where feasible. The choice between Route A and Route B may depend on the relative reactivity of the intermediates and the ease of purification at each stage. For instance, the intermediates in Route A may be less water-soluble than those in Route B, potentially simplifying workup procedures.

Coupling Reactions and Functional Group Transformations

The synthesis of analogs based on the this compound scaffold frequently involves coupling reactions at the piperazine nitrogens. The secondary amine of a suitable piperazine precursor, such as 1-(3-fluorobenzyl)piperazine, can be readily acylated or alkylated.

Standard amide coupling reactions are commonly employed, pairing the piperazine moiety with various carboxylic acids. These reactions often utilize coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as triethylamine (TEA) in a solvent like N,N-Dimethylformamide (DMF) nih.gov. Alternatively, reactions with acyl chlorides in a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) provide a direct route to amide derivatives nih.gov.

Beyond acylation, the piperazine nitrogen can undergo various other coupling reactions. Palladium-catalyzed methods like the Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are effective for forming N-aryl bonds, particularly with electron-deficient (hetero)arenes nih.gov. Nucleophilic aromatic substitution (SNAr) is also a feasible strategy for attaching aza-heterocycles to the piperazine ring nih.gov.

For N-alkylation, methods include nucleophilic substitution on alkyl halides or sulfonates and reductive amination nih.gov. Another powerful technique for functionalization is the direct C-H lithiation of N-Boc-protected piperazines, which allows for the introduction of various electrophiles at the α-carbon position mdpi.com. This method can be performed diastereoselectively by using chiral auxiliaries like (-)-sparteine mdpi.com.

Derivatization Strategies for Analog Libraries

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with multiple targets caltech.edunih.gov. The this compound core provides a versatile template for the generation of analog libraries through derivatization at several key positions. The two nitrogen atoms of the piperazine core offer sites for modification that can significantly influence the pharmacokinetic properties of the resulting molecules, such as water solubility nih.govconnectjournals.com.

Libraries can be constructed by varying the substituent on the benzyl ring, modifying the ester group of the carbamate, or, most commonly, by replacing or functionalizing the N-H group of a piperazine precursor before the introduction of the ethyl carbamate and benzyl groups. These modifications allow for a systematic exploration of the structure-activity relationship (SAR).

Substituent Effects on Ring Systems

The biological activity and selectivity of piperazine-based compounds are highly dependent on the nature of the substituents on both the piperazine and the attached aromatic rings nih.gov. Structure-activity relationship (SAR) studies have shown that modifications to these substituents are critical for tuning the inhibitory activity of the molecules nih.gov.

For instance, in various series of piperazine-containing compounds, the introduction of different aryl groups on the piperazine ring leads to a range of biological activities epa.gov. The electronic and steric properties of these substituents can modulate binding affinity and selectivity for specific biological targets. The N-4 nitrogen of the piperazine can act as a basic amine, while the N-1 nitrogen allows for the introduction of hydrogen bond acceptors and hydrophobic groups, often without creating a new stereocenter nih.gov. This flexibility is crucial in drug design for optimizing both pharmacodynamic and pharmacokinetic profiles nih.gov.

| Modification Site | Substituent Type | Observed Effect on Activity/Properties | Reference |

| Piperazine N-4 | Aryl, Heteroaryl | Modulates binding affinity and selectivity for biological targets. | epa.gov |

| Piperazine N-1 | Acyl, Alkyl, Sulfonyl | Introduces hydrogen bond acceptors/donors and hydrophobic groups, influencing solubility and bioavailability. | nih.govresearchgate.net |

| Benzyl Ring | Fluoro, Chloro, Nitro | Alters electronic properties and can influence target binding and metabolic stability. | nih.gov |

| Piperazine Carbon | Alkyl, Functional Groups | Creates stereocenters, potentially leading to stereochemically rich analogs with improved potency. | caltech.eduacs.org |

Exploration of Heterocyclic Replacements

To expand chemical diversity and explore novel interactions with biological targets, the aromatic or heterocyclic moieties attached to the piperazine ring are often systematically replaced. This strategy, known as bioisosteric replacement, can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

In series related to arylpiperazines, the terminal aryl group has been replaced with a variety of heterocyclic systems. For example, substituted indoles, indazoles, and benzo[b]thiophenes have been successfully incorporated, connected to the piperazine nitrogen either directly or via a linker, such as an amide or methylene group nih.gov. These modifications can maintain or enhance the desired biological activity. The synthesis of such analogs often involves coupling the piperazine core with the corresponding heterocyclic carboxylic acid or halide.

| Original Moiety | Heterocyclic Replacement | Synthetic Method | Reference |

| Phenyl | Pyrimidine | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

| Phenyl | Indole | Amide coupling with indole-carboxylic acid | nih.gov |

| Phenyl | Indazole | Amide coupling with indazole-carboxylic acid | nih.gov |

| Phenyl | Benzo[b]thiophene | Amide coupling with benzo[b]thiophene-carboxylic acid | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of substituents on the carbon atoms of the piperazine ring creates chiral centers, necessitating stereoselective synthesis or chiral resolution to obtain enantiomerically pure compounds. The stereochemistry of these substituents can have a profound impact on biological activity caltech.edu.

Enantioselective Preparation of Piperazine Derivatives

Several methods exist for the asymmetric synthesis of substituted piperazines. One prominent strategy involves the catalytic asymmetric synthesis of chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines caltech.edunih.gov. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched tertiary piperazin-2-ones caltech.edunih.gov. Subsequent deprotection and reduction yield the desired chiral tertiary piperazines caltech.edunih.gov.

Other established methods for the enantioselective preparation of piperazines include:

Enantioselective Hydrogenation : Catalytic hydrogenation of prochiral precursors.

Enzyme-Mediated Chiral Resolution : Utilizing enzymes to selectively react with one enantiomer.

Asymmetric α-Lithiation : Mediated by chiral ligands like (-)-sparteine to achieve enantioselective functionalization mdpi.com.

Synthesis from the Chiral Pool : Using readily available chiral starting materials like amino acids caltech.eduacs.org.

Chiral Separation Methods for Enantiomeric Enrichment

When a stereoselective synthesis is not employed, or if it results in a mixture of enantiomers, chiral resolution techniques are required to separate them. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for this purpose mdpi.com.

In this technique, a racemic mixture is injected into an HPLC system equipped with a chiral column. The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, allowing for their separation and collection as individual, enantiomerically pure fractions mdpi.com. The purity and enantiomeric excess of the separated compounds are then confirmed by analytical chiral HPLC mdpi.com.

Advanced Synthetic Methodologies

The synthesis of complex molecules such as this compound is increasingly benefiting from advanced methodologies that offer significant advantages over traditional synthetic routes. These modern techniques aim to improve reaction efficiency, reduce environmental impact, and enhance product yields and purity. This section explores the application of microwave-assisted synthesis, ultrasound-mediated techniques, and the integration of green chemistry principles in the synthesis of piperazine derivatives.

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes. dergipark.org.trscielo.org.mx In the context of synthesizing piperazine derivatives, microwave irradiation has been successfully employed to facilitate coupling reactions. For instance, the synthesis of related 4-fluorobenzylpiperazine moieties has been effectively carried out under microwave conditions. nih.gov

The primary advantages of this technology include highly accelerated reaction rates, improved product yields, and enhanced purity. arkat-usa.org The efficient and rapid heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures in conventional heating methods. This approach is considered an important step towards green chemistry as it is more environmentally friendly due to reduced energy consumption and often decreased solvent use.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocyclic Compounds

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 5 - 10 minutes | 1 - 15 hours | scielo.org.mx |

| Energy Source | Microwave Irradiation | External Heating (Oil Bath, Reflux) | |

| Yield | Often higher and improved | Variable, can be lower | arkat-usa.org |

| Purity | Generally higher, cleaner products | May require extensive purification | scielo.org.mxarkat-usa.org |

Ultrasound-Mediated Synthesis Techniques

Ultrasound-mediated synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields.

This technique has been effectively applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. For example, piperazine-1-carbodithioates have been synthesized in excellent yields (80–90%) under ultrasonic conditions. researchgate.netmdpi.com The use of ultrasound in these syntheses demonstrates its potential for creating C-N and C-S bonds efficiently, which are crucial steps in the assembly of complex piperazine-based structures. The benefits include shorter reaction times and high yields, making it a valuable alternative to conventional methods.

Table 2: Key Features of Ultrasound-Mediated Synthesis for Piperazine Derivatives

| Feature | Description | Benefit | Reference |

|---|---|---|---|

| Methodology | Application of high-frequency sound waves (20 kHz - 10 MHz) to a chemical reaction. | Energy-efficient and effective at ambient temperature and pressure. | researchgate.netmdpi.com |

| Mechanism | Acoustic cavitation creates localized high-energy conditions. | Enhances mass transfer and accelerates reaction rates. | |

| Yield Improvement | Synthesis of piperazine-1-carbodithioates achieved excellent yields (80-90%). | High efficiency in product formation. | mdpi.com |

| Reaction Time | Reactions are often completed in shorter durations compared to silent reactions. | Increased throughput and efficiency. | mdpi.com |

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The principles of green chemistry are highly relevant to pharmaceutical synthesis, aiming for higher atom economy, the use of safer solvents, and increased energy efficiency.

The synthesis of this compound can be made more sustainable by incorporating these principles. This includes:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates. This reduces solvent usage, waste generation, and time. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or agro-waste-based solvent mediums. nih.govnih.gov

Energy Efficiency: Employing methods like microwave and ultrasound-assisted synthesis, which often require less energy and time than conventional heating.

These approaches not only minimize the environmental impact but also can lead to more economical and efficient production processes. The adoption of green chemistry principles represents a holistic approach to designing the entire life cycle of a pharmaceutical ingredient to be safer and more sustainable. nih.gov

Table 3: Application of Green Chemistry Principles in Chemical Synthesis

| Principle | Application in Synthesis | Advantage | Reference |

|---|---|---|---|

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Minimizes waste, increases efficiency. | nih.gov |

| Safer Solvents & Reagents | Utilizing non-toxic, renewable, or recyclable solvents and reagents. | Reduces environmental pollution and health hazards. | nih.govnih.gov |

| Process Intensification | Using techniques like one-pot or multicomponent reactions (MCRs). | Reduces reaction steps, solvent use, and waste. | nih.gov |

| Energy Efficiency | Adopting methods like microwave or ultrasound irradiation. | Lowers energy consumption and reduces reaction times. |

Molecular and Biochemical Interaction Studies

Receptor Binding Affinity and Selectivity Profiling

There is no specific information available in the reviewed literature detailing the receptor binding affinity and selectivity profile of ethyl 4-(3-fluorobenzyl)piperazine-1-carboxylate. The following subsections outline the areas where research on similar compounds has been conducted, but it is crucial to note that these findings cannot be directly extrapolated to the subject compound.

While many arylpiperazine derivatives are known to interact with serotonin (B10506) receptors, with some acting as potent ligands for the 5-HT1A receptor, no studies were identified that specifically investigated the binding affinity or modulatory effects of this compound on this or any other serotonergic receptor subtype. nih.gov

The interaction of various piperazine-containing molecules with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, is a well-documented area of medicinal chemistry research. nih.govnih.govmdpi.com These interactions are critical for the therapeutic effects of many antipsychotic and neurological drugs. However, specific binding data, including affinity constants (Kᵢ) or inhibition constants (IC₅₀) for this compound at dopaminergic receptors, are absent from the current body of scientific literature.

Certain piperazine-based compounds have been investigated for their affinity towards histamine (B1213489) receptors, with the H3 receptor being a notable target for its role in regulating neurotransmitter release. nih.govnih.gov Despite this, no studies have been published that characterize the binding profile of this compound at the H3 receptor or other histamine receptor subtypes.

Enzyme Modulation and Inhibition Kinetics

Information regarding the effects of this compound on enzyme activity is similarly unavailable in the public domain.

Research has been conducted on other novel piperazine (B1678402) derivatives, demonstrating inhibitory effects on neuronal nitric oxide synthase (nNOS). nih.gov However, there are no corresponding studies to indicate whether this compound possesses any activity towards nitric oxide synthase isoforms.

The modulation of inflammatory cytokines such as TNF-α is a significant area of drug discovery. While various chemical entities are studied for their impact on TNF-α production, no research has been published specifically examining the effect of this compound on this cytokine.

Glycosidase Inhibition (e.g., α-Glucosidase)

While direct studies on this compound's specific α-glucosidase inhibitory activity are not extensively detailed in the available research, the broader class of piperazine derivatives has been a significant focus of investigation for antidiabetic applications. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.gov

Research into various piperazine-containing compounds has demonstrated their potential as potent α-glucosidase inhibitors. For instance, novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been shown to exhibit noncompetitive inhibition of yeast α-glucosidase. nih.gov These studies highlight that the structural features of the piperazine ring and its substituents are crucial for the inhibitory activity. nih.gov Similarly, a series of pyrimidinyl-piperazine carboxamide derivatives displayed significant inhibitory potency against α-glucosidase, with some compounds showing activity in the micromolar range. nih.govresearchgate.net Kinetic studies of these derivatives revealed a competitive mode of inhibition. nih.gov

The general findings from related piperazine compounds suggest that the central piperazine scaffold is a promising pharmacophore for the design of α-glucosidase inhibitors. The inhibitory mechanism and potency are often influenced by the nature of the substituents on the piperazine ring.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. Its inhibition is a therapeutic approach to address these infections. nih.gov Although specific studies on the urease inhibitory activity of this compound are not prominent, the investigation of related heterocyclic compounds provides insights into potential mechanisms.

Research on other nitrogen-containing heterocyclic compounds, such as 1,2-benzothiazine-N-arylacetamide derivatives, has identified potent urease inhibitors. nih.gov Docking studies of these compounds have revealed key interactions within the urease active site, including hydrogen bonding and π-alkyl interactions with amino acid residues. nih.gov The presence of a piperazine ring in various molecules has been associated with a range of biological activities, and its potential contribution to urease inhibition is an area of interest.

Cyclooxygenase (COX) Enzyme Interactions (e.g., COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory drugs. nih.gov While direct experimental data on the interaction of this compound with COX enzymes is limited, studies on structurally related compounds provide valuable context.

A series of 4,6-dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones demonstrated activity against both COX-1 and COX-2. mdpi.com Molecular docking simulations of these compounds with COX-2 revealed that interactions are primarily driven by π-σ, alkyl, and van der Waals forces. The piperazine ring was observed to interact via van der Waals forces with several amino acid residues in the enzyme's active site. mdpi.com

Furthermore, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have also shown inhibitory activity against COX-1 and COX-2, with interactions involving hydrogen bonds and hydrophobic interactions within the active site. nih.gov These findings suggest that the piperazine moiety can play a role in the binding of small molecules to COX enzymes.

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP121A1)

The cytochrome P450 (CYP) system is a major family of enzymes involved in drug metabolism. nih.gov Understanding the interactions of compounds with CYP enzymes is crucial for predicting potential drug-drug interactions.

Studies on vanoxerine, a compound containing a piperazine ring, have shown that its metabolism is primarily mediated by CYP3A4. nih.gov This indicates that piperazine-containing compounds can be substrates for this important drug-metabolizing enzyme. The inhibition of CYP3A4 by agents like ketoconazole (B1673606) significantly reduced the biotransformation of vanoxerine. nih.gov

In the context of infectious diseases, CYP enzymes in pathogens are also important drug targets. For example, CYP121A1 in Mycobacterium tuberculosis is essential for the bacterium's growth. researchgate.net Research on novel analogues targeting CYP121A1 has included piperazine derivatives, suggesting the potential for this class of compounds to interact with microbial CYP enzymes. researchgate.net

Poly ADP Ribose Polymerase (PARP) Inhibition

Poly ADP Ribose Polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a key strategy in cancer therapy. google.com Although specific data for this compound is not available, a related compound, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, is known to be a potent inhibitor of PARP activity. google.com This demonstrates that the piperazine scaffold can be incorporated into molecules that effectively inhibit this enzyme, suggesting a potential area for further investigation for the title compound.

Protein-Ligand Interaction Analyses

Identification of Molecular Targets (e.g., ATF4, NF-κB)

While direct evidence linking this compound to the modulation of Activating Transcription Factor 4 (ATF4) or Nuclear Factor-kappa B (NF-κB) is not explicitly detailed in the provided context, the broader therapeutic areas where piperazine derivatives are active often involve these signaling pathways. For instance, inflammation and cellular stress responses, where COX and PARP enzymes are involved, are frequently regulated by transcription factors like NF-κB and ATF4. The inhibitory action of related piperazine compounds on enzymes like PARP suggests a potential indirect influence on these pathways. google.com

Interactive Data Table: Summary of Molecular Interactions

| Interaction Type | Enzyme/Protein Target | Key Findings from Related Compounds |

| Glycosidase Inhibition | α-Glucosidase | Piperazine derivatives show potent, often competitive, inhibition. nih.govnih.gov |

| Urease Inhibition | Urease | Heterocyclic compounds with similar structures show significant inhibition. nih.gov |

| COX Interactions | COX-2 | Piperazine moieties can interact with the active site via van der Waals forces. mdpi.com |

| CYP450 Interactions | CYP3A4, CYP121A1 | Piperazine-containing compounds can be substrates for human CYP3A4 and target microbial CYPs. nih.govresearchgate.net |

| PARP Inhibition | PARP | The piperazine scaffold is present in potent PARP inhibitors. google.com |

Ligand Efficiency and Binding Thermodynamics

While specific experimental data on the ligand efficiency (LE) and binding thermodynamics of this compound are not extensively documented in publicly available literature, in silico studies of analogous piperazine derivatives provide valuable predictive insights. Ligand efficiency is a critical metric in drug discovery, relating the binding affinity of a molecule to its size, typically the number of heavy (non-hydrogen) atoms. It serves as a guide for optimizing lead compounds, favoring smaller, more efficient binders.

Computational analyses of various piperazine-substituted compounds have demonstrated their potential for efficient binding to a range of biological targets. For instance, studies on piperazine-substituted 1,4-naphthoquinone (B94277) derivatives as potential PARP-1 inhibitors have shown promising ligand efficiencies, with calculated values ranging from -0.25 to -0.31 for the most effective compounds. nih.govacs.org These values, derived from docking scores, indicate a favorable relationship between the binding energy and the molecular size of the ligands. nih.govacs.org Such computational approaches are instrumental in the early stages of drug development for prioritizing candidates for synthesis and further testing. nih.gov

The prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is another crucial aspect of computational assessment. mdpi.com For various piperazine derivatives, in silico models have been used to predict properties like oral bioavailability and blood-brain barrier penetration. researchgate.net These predictions help in the early identification of potential liabilities and guide the design of molecules with more favorable drug-like properties. researchgate.net

The following table summarizes representative in silico data for various piperazine derivatives, illustrating the types of predictive information that can be generated for compounds like this compound.

| Compound Class | Target | Docking Score (kcal/mol) | Ligand Efficiency | Predicted Property |

|---|---|---|---|---|

| Piperazine-substituted 1,4-naphthoquinones | PARP-1 | -6.52 to -7.41 | -0.25 to -0.31 | Binding Affinity |

| 1-(2-Fluorobenzyl)piperazine triazoles | HER2 | Not specified | Not specified | Key residue interactions |

| Thiazolylhydrazine-piperazine derivatives | MAO-A | Not specified | Not specified | ADME parameters |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Not specified | Not specified | Cytotoxic activity |

Cellular Pathway Modulation Investigations

The piperazine scaffold is a common feature in a multitude of biologically active compounds, and derivatives have been shown to modulate various cellular pathways implicated in disease. While direct experimental evidence for this compound is limited, the broader class of piperazine compounds has been investigated for its effects on several key cellular processes.

The endoplasmic reticulum (ER) is a critical organelle for protein folding and maturation. mdpi.com Disruption of these processes leads to ER stress and the activation of the unfolded protein response (UPR). mdpi.com The sigma-1 receptor, a chaperone protein located in the ER, is a known target for many piperazine derivatives. nih.gov The activation of the sigma-1 receptor by its ligands can modulate ER stress responses, suggesting a potential neuroprotective role in diseases characterized by protein misfolding. nih.gov Some piperazine derivatives have been shown to activate the ER stress response through the upregulation of key signaling molecules like PERK, ATF4, and CHOP. nih.gov

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. nih.gov Aberrant NF-κB signaling is associated with various inflammatory diseases and cancers. nih.gov Several piperazine derivatives have been identified as inhibitors of the NF-κB pathway. mdpi.com These compounds can suppress the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. mdpi.com For example, the well-known antihistamine cetirizine, a piperazine derivative, exhibits anti-inflammatory effects through the suppression of the NF-κB pathway. researchgate.net

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. A number of novel piperazine derivatives have demonstrated potent pro-apoptotic activity in various cancer cell lines. nih.gov These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and cytochrome c, and activate caspases, which are key executioners of apoptosis. nih.gov The induction of apoptosis by these compounds is often linked to the inhibition of pro-survival signaling pathways.

Beyond ER stress, piperazine derivatives can influence broader cellular stress responses. Some compounds have been observed to cause concentration-dependent cytotoxic effects, which can be a result of inducing cellular stress. researchgate.net The modulation of cellular stress can also be linked to the generation of reactive oxygen species (ROS). The interplay between piperazine compounds and cellular stress response pathways is an active area of investigation, with implications for both therapeutic applications and potential toxicity.

Computational Chemistry and In Silico Predictions

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new therapeutic agents. researchgate.net The piperazine scaffold and its derivatives have been the subject of numerous computational studies.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. connectjournals.com Docking studies on piperazine derivatives have been instrumental in understanding their structure-activity relationships (SAR). researchgate.net For example, docking simulations have been used to identify key interactions between piperazine-based compounds and their targets, such as carbonic anhydrases, the HER2 receptor, and the sigma-1 receptor. nih.govresearchgate.netnih.gov These studies help to rationalize the observed biological activities and provide a basis for the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. mdpi.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For piperazine derivatives, QSAR models have been developed to predict their activity as mTORC1 inhibitors, providing insights into the structural features that govern their potency. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early assessment of the drug-like properties of new chemical entities. nih.gov Various online tools and software packages are used to predict these properties for piperazine derivatives, helping to identify compounds with favorable pharmacokinetic and safety profiles before committing to costly and time-consuming experimental studies. researchgate.netnih.gov

The following table provides examples of computational studies performed on piperazine derivatives, highlighting the diverse applications of in silico methods in their investigation.

| Study Type | Compound Class | Target/Property Investigated | Key Findings |

|---|---|---|---|

| Molecular Docking | 1-(2-Fluorobenzyl)piperazine triazoles | HER2 | Identification of key interacting residues (Leu443, Gly442, Leu27). researchgate.net |

| Molecular Docking | Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX | Predicted binding affinities and interaction modes. nih.gov |

| QSAR | Piperazine derivatives | mTORC1 inhibition | Development of predictive models for inhibitory activity. mdpi.com |

| ADMET Prediction | Various piperazine derivatives | Pharmacokinetic and toxicity profiles | Early assessment of drug-likeness and potential liabilities. researchgate.net |

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding mechanism of a ligand like this compound.

Research on analogous piperazine derivatives has successfully employed molecular docking to identify and characterize interactions with various protein targets. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified Carbonic Anhydrase IX (CAIX) as a potential target, with docking studies revealing binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov These simulations showed that the compounds form multiple hydrogen bonds with key amino acid residues such as Arg6, Trp9, and Gln92 within the protein's active site. nih.gov

Similarly, in the context of anticancer research, docking studies of novel triazine-benzimidazole hybrids containing a 4-arylpiperazine moiety identified the MDM2 protein as a plausible target. nih.gov The 2-(4-phenylpiperazin-1-yl)-1,3,5-triazine fragment was observed to fit within a hydrophobic binding pocket, interacting with crucial residues like Leu54 and Met62. nih.gov For other arylpiperazine derivatives investigated as potential androgen receptor (AR) antagonists, docking simulations provided insights into their binding modes, which is essential for designing more potent inhibitors. nih.govnih.gov

These examples highlight a common methodology where the piperazine scaffold serves as a core structure for interacting with specific protein targets. The binding affinity and interaction patterns are largely dictated by the various substituents on the piperazine ring. For this compound, the 3-fluorobenzyl group would be expected to engage in specific hydrophobic and potentially halogen-bond interactions within a target's binding site.

Table 1: Representative Molecular Docking Data for Piperazine Derivatives

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,8-Naphthalimide-Arylsulfonyl Piperazines nih.gov | CAIX (PDB: 5FL4) | -7.39 to -8.61 | Arg6, Trp9, Gln71, Gln92, Pro202 |

| Arylpiperazine-Triazine Hybrids nih.gov | MDM2 | Not Specified | Leu54, Met62, Val93, Gly58 |

| Arylpiperazine Derivatives nih.gov | Androgen Receptor | -7.1 to -7.5 | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, untested compounds.

For piperazine-containing compounds, QSAR studies have been effectively used to develop predictive models for their cytotoxic activities against various cancer cell lines. nih.gov In one such study, statistically significant QSAR models were developed for a series of novel benzenesulfonamides incorporating a piperazine moiety against HCT-116, MCF-7, and HeLa cancer cell lines. nih.gov These models were built using multiple linear regression (MLR) with a combination of 2D and 3D molecular descriptors. For example, the model for activity against the HeLa cell line indicated that biological activity increased with higher values for the number of fluorine atoms (a_nF) and the number of rotatable single bonds (b_1rotN). nih.gov

Another QSAR study on arylpiperazine derivatives to assess their anti-proliferative activity against prostate cancer cells resulted in a robust model with high predictive power (R² = 0.8483). nih.gov The model revealed that the activity was strongly dependent on descriptors such as MATS7c (a 2D autocorrelation descriptor related to polarizability), MATS3e (related to electronegativity), maxwHBa (related to hydrogen bond acceptors), and WPSA-3 (a surface area descriptor). nih.gov Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives

| QSAR Model Application | Important Molecular Descriptors | Type of Descriptor | Predicted Activity |

|---|---|---|---|

| Cytotoxicity against HeLa cells nih.gov | a_nF, b_1rotN | 2D (Constitutional) | Anticancer |

| Anti-proliferative against PC-3 cells nih.gov | MATS7c, MATS3e, maxwHBa, WPSA-3 | 2D & 3D (Topological, Surface Area) | Anticancer |

| 5-HT Reuptake Inhibition nih.gov | Atype_C_6, Dipole-mag, S_sssCH | 2D (Atom-type, Electronic) | Antidepressant |

In Silico Prediction of Biological Activities

For various piperazine derivatives, in silico ADME predictions are a standard component of computational analysis. nih.gov These studies calculate properties such as molecular weight, number of hydrogen bond donors and acceptors, and polar surface area to assess compliance with established drug-likeness rules, like Lipinski's Rule of Five. researchgate.net For example, in a study of piperazine-linked naphthalimides, ADME properties were calculated alongside docking studies to ensure the compounds had favorable pharmacokinetic profiles. nih.gov

The prediction of specific biological activities is also a key goal. For instance, the well-established and diverse biological importance of the piperazine scaffold, which is found in numerous FDA-approved drugs, suggests its derivatives are likely to exhibit a wide spectrum of activities, including antimicrobial, antitumor, anti-inflammatory, and antipsychotic properties. nih.gov Computational tools can screen a compound like this compound against databases of known pharmacophores and biological targets to generate hypotheses about its potential therapeutic applications. These predictions, while needing experimental validation, significantly narrow the scope of initial laboratory screening. researchgate.netresearchgate.net

Pharmacological Investigations in Preclinical Research Models

Neuroscience Research Models

Investigations into the central nervous system (CNS) activities of novel compounds are critical for the development of new therapies for neurological and psychiatric disorders. The following sections review the available data for ethyl 4-(3-fluorobenzyl)piperazine-1-carboxylate in various neuroscience research models.

Neuroprotection Mechanisms in In Vitro and In Vivo Models

A review of the scientific literature did not yield specific studies investigating the neuroprotective mechanisms of this compound. There is no available data from either in vitro models, such as neuronal cell cultures exposed to toxins, or in vivo models of neurodegeneration to characterize its potential neuroprotective effects.

Table 1: Summary of Neuroprotection Studies

| Model Type | Specific Model | Key Findings for this compound |

|---|---|---|

| In Vitro | Data not available | Data not available in the reviewed literature |

Anti-inflammatory Effects in Stimulated Microglial Cells

Neuroinflammation, often mediated by microglial cells, plays a significant role in the pathology of many CNS disorders. However, there are no specific published studies on the effects of this compound on stimulated microglial cells. Consequently, its potential to modulate inflammatory pathways, such as the release of cytokines or nitric oxide in these cells, remains uncharacterized.

Anxiolytic-like Activity in Animal Behavioral Models

Animal behavioral models are essential for screening compounds for potential anxiolytic effects. Despite the evaluation of other piperazine (B1678402) derivatives for such activity, specific research detailing the effects of this compound in established models of anxiety, such as the elevated plus-maze or light-dark box tests, is not available in the current scientific literature.

Modulation of Neurotransmitter Systems in Animal Studies

The piperazine scaffold is present in many CNS-active drugs that modulate neurotransmitter systems. However, specific preclinical studies to determine if this compound interacts with key neurotransmitter targets, such as dopamine (B1211576) or serotonin (B10506) receptors and transporters, have not been reported. Therefore, its neurochemical profile and mechanism of action within the CNS are currently unknown.

Antimicrobial Research Models

The piperazine moiety is a common feature in various antimicrobial agents, prompting investigations into its derivatives for new therapeutic options against infectious diseases.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

The development of new drugs to combat tuberculosis is a global health priority. Many molecules containing the piperazine scaffold have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov While the broader class of piperazine derivatives is of significant interest in the search for new anti-tuberculosis agents, a thorough review of the literature did not uncover specific data on the antimycobacterial activity of this compound. Minimum Inhibitory Concentration (MIC) values against susceptible or drug-resistant strains of M. tuberculosis for this particular compound are not available in published reports. nih.gov

Table 2: Antimycobacterial Activity Profile

| Compound | Target Organism | Key Findings (e.g., MIC) |

|---|

Antifungal Activity Assessment

No publicly available preclinical research data on the antifungal activity of this compound could be identified. Studies have been conducted on other piperazine derivatives, demonstrating a range of antifungal activities against various fungal strains researchgate.netnih.govresearchgate.net. However, specific data for this compound is not present in the reviewed literature.

Antibacterial Activity Evaluations

A comprehensive search of scientific databases did not yield any preclinical studies evaluating the antibacterial activity of this compound. While numerous piperazine derivatives have been synthesized and tested for antibacterial properties against both Gram-positive and Gram-negative bacteria, no specific data for this compound is documented in the available literature mdpi.comnih.govmdpi.comnih.gov.

Oncology Research Models

Investigations into Antineoplastic Activity in Cell Lines

No direct preclinical studies on the antineoplastic activity of this compound in cancer cell lines have been found in the public domain. Research into other novel piperazine derivatives has shown cytotoxic potential against various leukemia cell lines nih.govnih.gov. For instance, certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives containing a piperidine (B6355638) moiety have demonstrated notable cytotoxic effects nih.govnih.gov. However, specific data for this compound is absent from these studies.

Mechanisms of Apoptosis Induction in Cancer Cell Models

There are no publicly available preclinical research findings detailing the mechanisms of apoptosis induction by this compound in cancer cell models. Studies on other piperazine-containing compounds have identified potent anticancer activity through the induction of caspase-dependent apoptosis e-century.us. Similarly, research on other chemical entities, such as ethyl 4-[(4-methylbenzyl)oxy] benzoate, has demonstrated apoptosis induction in cancer cells nih.gov. However, these findings are not directly applicable to this compound.

Parasitology Research Models

Antimalarial Activity against Plasmodium falciparum Strains

No studies detailing the antimalarial activity of this compound against strains of Plasmodium falciparum were identified.

Activity against Liver Stages of Parasites

Information regarding the efficacy of this compound against the liver stages of parasites is not available in the surveyed literature.

Other Systems Biology Research

Cardiovascular System Interactions in Research Models

No research was found that investigated the interactions of this compound with the cardiovascular system in preclinical models.

Metabolic Enzyme System Modulation (e.g., nucleotide metabolism)

There are no available data on the modulation of metabolic enzyme systems, such as nucleotide metabolism, by this compound.

Immune System Modulation (e.g., inflammatory markers)

No studies were identified that explored the effects of this compound on the immune system or inflammatory markers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design Principles for Optimized Activity

The design of pharmacologically active molecules, including derivatives of ethyl 4-(3-fluorobenzyl)piperazine-1-carboxylate, is often guided by established rational design principles. A common strategy involves the use of a known bioactive scaffold, such as the piperazine (B1678402) ring, which is a frequently utilized N-heterocycle in FDA-approved drugs. mdpi.com This core can be systematically modified to enhance interactions with biological targets. nih.govresearchgate.net

One key principle is the introduction of diverse substituents onto the aromatic rings to modulate properties like lipophilicity, which can influence cell membrane penetration and interaction with the target. nih.gov The piperazine moiety itself is often employed as a versatile linker or scaffold. mdpi.comnih.gov Its conformational flexibility and the presence of two nitrogen atoms allow it to position pharmacophoric groups in optimal orientations for binding with a receptor or enzyme. mdpi.comnih.gov For instance, piperazine can serve as a linker to span the catalytic active site (CAS) and peripheral anionic site (PAS) of an enzyme like acetylcholinesterase, thereby enhancing binding affinity and producing a multi-target effect. mdpi.com Furthermore, under physiological pH, the nitrogen atoms of the piperazine ring can be protonated, enabling crucial ionic interactions or cation-π interactions with amino acid residues in the target's binding pocket. mdpi.comresearchgate.net

Structure-based molecular modeling is another cornerstone of rational design, used to study the influence of chemical modifications—such as the length and composition of linkers—on the potency of inhibitors. nih.gov This computational approach allows for the prediction of binding modes and the identification of key interactions, guiding the synthesis of more effective and selective compounds.

Impact of Specific Substituent Patterns on Biological Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com The fluorine atom's small size and high electronegativity can profoundly impact a molecule's biological profile. tandfonline.com

One of the most significant benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is stronger and more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a carbon-hydrogen (C-H) bond. tandfonline.com Substituting hydrogen with fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the compound's half-life and bioavailability. tandfonline.comresearchgate.net Research on various compounds has shown that fluorinated analogs remain significantly more intact after incubation with liver microsomes compared to their non-fluorinated counterparts. researchgate.netnih.gov

Beyond metabolic stability, fluorine substitution also modulates biological activity. As a highly electron-withdrawing group, fluorine can alter the acidity or basicity of nearby functional groups, which can affect receptor binding affinity. tandfonline.com Structure-activity relationship studies on various piperazine-containing compounds have demonstrated that the presence of an electron-withdrawing substituent, such as a fluoro-group, on an associated benzene (B151609) ring often enhances biological activity, including antitumor and enzyme inhibitory effects. nih.govtandfonline.com For example, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for their inhibitory effects. frontiersin.org

The following table summarizes the general effects of fluorine substitution on molecular properties.

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally Increased | The C-F bond is stronger and more resistant to enzymatic cleavage than the C-H bond. tandfonline.com |

| Binding Affinity | Can be Increased | Fluorine's electronegativity can alter electronic properties, leading to more favorable interactions with the target protein. tandfonline.com |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. tandfonline.com |

| Biological Activity | Often Enhanced | The electron-withdrawing nature can be crucial for activity, as seen in various inhibitors. nih.govtandfonline.comfrontiersin.org |

The piperazine ring is a critical component that contributes significantly to the pharmacological profile of many drugs. Modifications to this ring can have profound effects on potency, selectivity, and pharmacokinetics. mdpi.com The two nitrogen atoms are key features, serving as hydrogen bond acceptors or becoming protonated to interact with acidic residues like aspartate in a binding site. nih.govmdpi.com

Strategies to modify the piperazine ring include:

Conformational Constraint : Introducing bridged structures, such as converting the piperazine to a diazabicyclo[3.2.1]octane, can lock the molecule into a more rigid conformation. This can enhance selectivity for a specific target receptor over others, although it may sometimes negatively impact properties like solubility or metabolic clearance. nih.gov

Scaffold Hopping : Replacing the piperazine ring with other cyclic amines like piperidine (B6355638), morpholine (B109124), or pyrrolidine (B122466) can drastically alter biological activity. For instance, in one study, replacing a piperazine with a piperidine ring did not significantly affect affinity for the H3 receptor but had a major impact on affinity for the σ1 receptor, indicating a role in selectivity. nih.gov In other cases, replacement with morpholine or pyrrolidine led to a significant decrease in activity. tandfonline.com

Carbon Substitution : While most piperazine-containing drugs are substituted only at the nitrogen atoms, functionalization at the carbon atoms of the ring is an emerging strategy to create novel structural diversity and fine-tune interactions within the binding pocket. mdpi.com

The table below illustrates the impact of various piperazine ring modifications.

| Modification | Example | Effect on Biological Properties | Reference |

| Bridged Analogs | Diazabicyclo[3.2.1]octane | Increased selectivity for NaV1.7 over NaV1.5; Increased microsomal clearance. | nih.gov |

| Ring Replacement | Piperidine instead of Piperazine | Maintained H3R affinity but significantly altered σ1R affinity, affecting selectivity. | nih.gov |

| Ring Replacement | Morpholine or Pyrrolidine | Noticeable decrease in anticancer activity in certain compound series. | tandfonline.com |

| N-Substitution | Varied substituents at N1/N4 | Modulates pharmacokinetic properties and allows for correct positioning of pharmacophoric groups. | nih.gov |

The aromatic and heterocyclic groups attached to the piperazine core, such as the 3-fluorobenzyl group in the parent compound, are primary determinants of biological activity and selectivity. SAR studies consistently show that both the nature of the ring system and the pattern of substitution are critical. nih.govtandfonline.com

Systematic modifications of these moieties have revealed several key trends:

Substituent Effects : The electronic properties of substituents on the aromatic ring have a significant impact. In many series of compounds, electron-withdrawing groups (e.g., F, Cl, CF3) on the phenyl ring attached to the piperazine result in greater inhibitory activity compared to electron-donating groups (e.g., OMe, Me). nih.govtandfonline.com

Positional Isomerism : The position of the substituent (ortho, meta, or para) is often crucial for activity, as it dictates the orientation of the group within the binding pocket and its potential to form specific interactions. nih.gov

Metabolic Stability : Aromatic moieties can also be sites of metabolic attack. Replacing a metabolically labile group, such as a benzylic amine, with a more stable aryl amide has been shown to reduce metabolic turnover while increasing selectivity. nih.gov

The following table provides examples of how changes to aromatic moieties can affect activity.

| Moiety Modification | Effect | Example Compound Class |

| Substitution with electron-withdrawing groups (e.g., F, Cl) | Enhanced antitumor activity | Berberine-piperazine derivatives nih.govtandfonline.com |

| Replacement of a larger aromatic system (Naphthalene) with a smaller one (Benzene) | Abolished inhibitory activity on ENTs | FPMINT analogues frontiersin.org |

| Replacement of a benzylic amine with an aryl amide | Lowered microsomal turnover and increased selectivity | NaV1.7 inhibitors nih.gov |

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For piperazine-based ligands, pharmacophore models typically include several key features based on the common structures of active compounds. nih.govfrontiersin.org

A general pharmacophore model for a compound like this compound would likely consist of:

A Basic Nitrogen Center : One of the piperazine nitrogen atoms acts as a positive ionizable group at physiological pH, which is often crucial for forming an ionic bond with an acidic amino acid residue (e.g., Aspartate or Glutamate) in the target protein. researchgate.netnih.gov

Hydrophobic/Aromatic Regions : The model includes hydrophobic sites that correspond to the aromatic rings, such as the fluorobenzyl group. These regions are critical for engaging with hydrophobic pockets in the receptor. nih.gov

Hydrogen Bond Acceptors/Donors : Other features, such as the carbonyl oxygen of the ethyl carboxylate group, can act as hydrogen bond acceptors, forming additional stabilizing interactions. researchgate.net

These models are developed based on the structures of known active ligands and are used to virtually screen large compound libraries to identify new potential hits that fit the required spatial and electronic arrangement. frontiersin.org The optimal distance and geometry between these pharmacophoric features are critical for potent and selective binding. nih.gov

Strategies for Enhancing Potency and Selectivity in Preclinical Studies

Improving the potency and selectivity of a lead compound is a central goal of medicinal chemistry. For piperazine-based structures, several strategies have proven effective in preclinical development:

Structure-Based Design : Utilizing X-ray crystallography or homology modeling of the target protein, researchers can visualize how a ligand binds. This allows for the rational design of new analogs with modifications that improve interactions with specific amino acid residues or displace water molecules from the binding site to enhance affinity. nih.gov

Blocking Metabolic Hotspots : If a compound is rapidly metabolized, its efficacy is reduced. A common strategy is to identify these "metabolic hotspots" and block them. For example, replacing a metabolically labile C-H bond with a more robust C-F bond can significantly improve metabolic stability and in vivo exposure. tandfonline.comnih.gov

Bioisosteric Replacement : This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, modifying substituents on the aromatic rings or changing the linker between pharmacophoric elements can fine-tune the compound's activity profile. nih.gov

Scaffold Hopping and Conformational Restriction : As discussed previously, replacing the piperazine core with a different scaffold or introducing rigid elements can lock the molecule in an active conformation, which often leads to increased potency and selectivity for the desired target over off-targets. nih.govnih.gov

These iterative design-synthesis-test cycles, guided by SAR and computational modeling, are essential for transforming a preliminary hit compound into a viable preclinical candidate. frontiersin.orgnih.gov

Investigation of Physicochemical Parameters Relevant to Research Applications (e.g., Log P, Passive Permeability)

In the context of structure-activity relationship (SAR) and structure-property relationship (SPR) studies, the physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. For this compound, computational models provide initial insights into key properties such as lipophilicity (Log P) and passive permeability, which are instrumental in predicting its behavior in biological systems.

Lipophilicity Assessment

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a crucial parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced Log P is often essential for oral bioavailability and cell membrane penetration. For this compound, several computational methods have been used to predict its Log P value.

Predicted Log P values from various sources indicate a moderate to high lipophilicity for the compound. For instance, the consensus Log P value is reported to be 2.89, suggesting a favorable balance for membrane permeability. Different computational models provide a range of values, reflecting the nuances of their respective algorithms.

| Prediction Method/Source | Predicted Log P Value |

|---|---|

| Consensus Log P | 2.89 |

| ChemAxon | 2.89 |

| XLogP3 | 3.1 |

| ALogP | 2.6 |

Passive Permeability and Bioavailability Predictions

Passive permeability is a key factor governing the absorption of drugs across biological membranes, such as the intestinal epithelium and the blood-brain barrier. While direct experimental data for this compound is not available in the reviewed literature, predictive models based on its structure offer valuable estimations.

Pharmacokinetic predictions suggest that the compound is likely to have high gastrointestinal (GI) absorption. This is consistent with its predicted Log P values falling within a range that is often associated with good membrane permeability. Furthermore, computational models predict that the molecule may be able to cross the blood-brain barrier (BBB), a critical consideration for compounds targeting the central nervous system. The BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA), places the compound in the region indicative of probable BBB permeation.

| Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity in the central nervous system. |

| P-glycoprotein Substrate | No | Lower likelihood of being actively removed from the CNS by efflux pumps. |

These computationally derived physicochemical and pharmacokinetic parameters provide a foundational understanding for this compound in the absence of direct experimental data. They suggest that the compound possesses a promising profile for membrane permeability and potential bioavailability, which are critical properties in the early stages of drug discovery and development.

Applications As Research Tools and Preclinical Lead Compounds

Utility in Biochemical Pathway Elucidation and Mechanistic Studies

Compounds built upon the fluorobenzylpiperazine core are valuable tools for dissecting biochemical pathways. By designing derivatives that selectively inhibit specific enzymes, researchers can study the downstream effects of that inhibition, thereby clarifying the enzyme's role in cellular processes.

A notable example is the use of a closely related scaffold, 4-fluorobenzylpiperazine, in the development of tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its dysregulation is implicated in hyperpigmentation disorders. Researchers synthesized a series of compounds based on this core and identified potent competitive inhibitors of mushroom tyrosinase (AbTYR). nih.govresearchgate.net The most active compounds, such as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, were used to probe the enzyme's active site. nih.gov Docking studies suggested that these inhibitors bind directly within the enzyme's catalytic pocket, providing insights into the structural requirements for potent inhibition. nih.gov Such studies demonstrate how derivatives of the title compound can be employed to understand enzyme mechanisms and their role in metabolic pathways like melanogenesis.

Foundation for Novel Chemical Probes and Biological Reagents

The inherent modularity of the ethyl 4-(3-fluorobenzyl)piperazine-1-carboxylate structure makes it an excellent foundation for creating chemical probes. These probes are designed to bind with high affinity and selectivity to a specific protein, allowing researchers to detect the protein's presence, measure its activity, or isolate it from complex biological mixtures.

The development of such reagents often involves:

Affinity Moiety: The core scaffold, which can be optimized for binding to the target of interest.

Reporter Tag: Attachment of a fluorescent dye, biotin, or a radioactive isotope to the scaffold, often at the ethyl carbamate (B1207046) position, to enable detection.

Reactive Group: Incorporation of a photoreactive group that forms a covalent bond with the target protein upon UV irradiation, allowing for permanent labeling and identification.

The 4-fluorobenzylpiperazine derivatives developed as tyrosinase inhibitors serve as a proof-of-concept for this application. With IC50 values reaching the low micromolar and even nanomolar range, they possess the high affinity required for a chemical probe. nih.gov By attaching a reporter tag, these molecules could be transformed into reagents for visualizing tyrosinase in cells or for activity-based protein profiling experiments.

Preclinical Lead Optimization and Development Strategies

This compound represents a "lead-like" fragment that can be elaborated into a preclinical drug candidate through an iterative process of lead optimization. This process aims to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.compatsnap.com

Key optimization strategies for this scaffold include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying each part of the molecule to understand its contribution to biological activity. For instance, in the development of tyrosinase inhibitors, researchers found that adding electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) to the aromatic ring attached to the piperazine (B1678402) nitrogen significantly increased inhibitory potency. nih.gov

Improving Pharmacokinetics: Piperazine derivatives can sometimes suffer from poor aqueous solubility or rapid metabolism. nih.gov Optimization strategies may involve replacing the ethyl ester with more metabolically stable groups or adding polar functional groups to improve solubility.

Scaffold Hopping and Elaboration: A more complex application of this core structure is seen in the development of inhibitors for Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. Potent PARP inhibitors, such as those based on a 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one structure, utilize the fluoro-benzyl-piperazine-carbonyl core as a key building block to correctly position a larger phthalazinone moiety that interacts with the enzyme's active site. google.comgoogleapis.com This demonstrates how the initial simple scaffold is elaborated into a much larger, highly optimized molecule.

The following table summarizes SAR data from a study on related 4-fluorobenzylpiperazine derivatives as tyrosinase inhibitors, illustrating the impact of structural modifications on potency.

| Compound | Substituent on Aromatic Ring | IC50 (µM) | Inhibition Type |

| Kojic Acid (Reference) | N/A | 17.76 | Competitive |

| Compound 23 | 2-NO2, 3-Cl | 0.23 | Competitive |

| Compound 25 | 2-CF3, 3-Cl | 0.22 | Competitive |

| Compound 26 | 2-NO2, 3-Cl | 0.18 | Competitive |

| Compound 9 | (has additional aromatic ring) | 40.43 | N/A |

Data derived from studies on tyrosinase inhibitors based on a 4-fluorobenzylpiperazine scaffold. nih.gov

Patent Landscape and Intellectual Property in Chemical Development

The intellectual property landscape surrounding this compound and its derivatives is defined by patents claiming novel compositions of matter that incorporate this or similar scaffolds, as well as their use in treating specific diseases.

Patents in this chemical space typically claim large families of related compounds defined by a general Markush structure. A prominent area where the fluoro-benzyl-piperazine-carbonyl core appears is in patents for PARP inhibitors. For example, patents granted to companies like Cadila Healthcare Limited cover substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one derivatives. googleapis.com

The claims in these patents are often broad, covering:

A core structure that includes the fluoro-benzyl-piperazine-carbonyl moiety.

A wide range of possible substituents at various positions, particularly on the second nitrogen of the piperazine ring.

The use of these compounds for inhibiting PARP-1 and treating diseases like cancer. googleapis.com

The following table provides an overview of representative patents covering compounds that utilize a similar chemical core.

| Patent Number | Assignee | General Claim / Title | Application Area |

| EP 2 598 491 B1 | Cadila Healthcare Limited | Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one derivatives as Poly (ADP-ribose) polymerase-1 inhibitors. | Cancer Therapy (PARP Inhibition) |